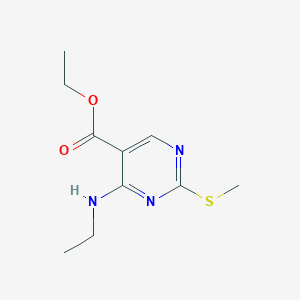

Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate

Description

Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a substituted amino group at the 4-position (ethylamino), a methylthio group at the 2-position, and an ethoxycarbonyl moiety at the 5-position. This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing covalent kinase inhibitors and other bioactive molecules . Its synthesis typically involves nucleophilic substitution of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with ethylamine, yielding the product in moderate to high purity (e.g., 78% yield under optimized conditions) .

Pyrimidine derivatives are pharmacologically significant due to their diverse biological activities, including anticancer, antibacterial, and kinase inhibition properties. Structural modifications at the 2-, 4-, and 5-positions profoundly influence their physicochemical properties and target interactions .

Propriétés

IUPAC Name |

ethyl 4-(ethylamino)-2-methylsulfanylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-4-11-8-7(9(14)15-5-2)6-12-10(13-8)16-3/h6H,4-5H2,1-3H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZSUTCUDDWYRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC=C1C(=O)OCC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441117 | |

| Record name | Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185040-33-9 | |

| Record name | Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185040-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing effects of the adjacent methylthio and ester groups. Key parameters include:

-

Solvent : Tetrahydrofuran (THF) is preferred due to its ability to solubilize both the chloro precursor and ethylamine while maintaining reaction homogeneity.

-

Base : Triethylamine (TEA) is added to neutralize HCl generated during the reaction, preventing acid-catalyzed decomposition of intermediates.

-

Temperature : Room temperature (20–25°C) is sufficient to achieve complete substitution within 12–24 hours.

Representative Procedure :

-

Dissolve 8.0 g (34.4 mmol) of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in 70 mL of dry THF.

-

Add 1.1 equivalents of TEA, followed by 1.1 equivalents of ethylamine in 10 mL of THF.

-

Stir the mixture under nitrogen at 20°C for 18 hours.

-

Drain the THF, wash the residue with fresh THF, and combine the organic phases.

-

Concentrate under reduced pressure, redissolve in ethyl acetate, and wash with 0.5 M NaOH to remove unreacted amine.

-

Isolate the product via crystallization from ethanol, yielding 90% pure compound.

Alternative Synthetic Routes

Pyrimidine Ring Construction via Condensation Reactions

While less common, the pyrimidine core can be assembled de novo using Biginelli-like multicomponent reactions . This method involves condensing a β-dicarbonyl compound (e.g., ethyl acetoacetate), a thiourea derivative, and an aldehyde under acidic conditions. Subsequent functionalization introduces the methylthio and ethylamino groups.

Challenges :

-

Low regioselectivity during cyclization necessitates rigorous purification.

-

Multiple steps are required to install substituents, reducing overall yield compared to substitution-based routes.

Optimization of Reaction Parameters

Solvent and Base Selection

| Parameter | Optimal Choice | Effect on Yield |

|---|---|---|

| Solvent | THF | Maximizes solubility of intermediates |

| Base | Triethylamine | Neutralizes HCl without side reactions |

| Temperature | 20–25°C | Balances reaction rate and byproduct formation |

Polar aprotic solvents like DMF or DMSO increase reaction rates but may promote ester hydrolysis at elevated temperatures.

Stoichiometry and Purity

Using 1.1 equivalents of ethylamine ensures complete consumption of the chloro precursor while minimizing excess reagent. Purification via recrystallization from ethanol enhances purity to >95%, as confirmed by HPLC.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Large-scale manufacturing employs continuous stirred-tank reactors (CSTRs) to maintain consistent reaction conditions and improve heat dissipation. Key advantages include:

Waste Management

The process generates aqueous waste containing NaCl and residual TEA. Neutralization with dilute HCl followed by biotreatment ensures compliance with environmental regulations.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

-

HPLC : Retention time of 8.2 min (C18 column, acetonitrile/water gradient).

-

Elemental Analysis : C, 49.78%; H, 6.27%; N, 17.41% (theoretical: C, 49.79%; H, 6.26%; N, 17.42%).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 90 | 95 | High |

| Biginelli Route | 65 | 85 | Moderate |

The substitution method outperforms condensation-based approaches in efficiency and scalability, making it the preferred choice for both laboratory and industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Sodium borohydride or hydrogen gas with a palladium catalyst for reduction reactions.

Nucleophiles: Ammonia or primary amines for substitution reactions.

Major Products

Sulfoxides and Sulfones: From oxidation of the methylthio group.

Amines: From reduction of nitro groups.

Substituted Pyrimidines: From nucleophilic substitution reactions.

Applications De Recherche Scientifique

Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As a potential pharmaceutical intermediate for drug development.

Industry: In the production of agrochemicals and dyes.

Mécanisme D'action

The mechanism of action of Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino and methylthio groups play a crucial role in binding to these targets, thereby modulating their activity. The compound can inhibit or activate certain pathways, depending on the nature of the target.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their substituents:

Key Observations:

4-Position Variability: The ethylamino group in the target compound enhances nucleophilicity, facilitating covalent interactions with biological targets (e.g., kinases) .

2-Position Modifications :

- Methylthio vs. ethylthio: Ethylthio () increases lipophilicity (logP), which may enhance membrane permeability but reduce aqueous solubility .

- Thioxo groups (e.g., ) introduce hydrogen-bonding capabilities, critical for interactions with enzyme active sites .

Tetrahydropyrimidine vs.

Activité Biologique

Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique molecular structure, exhibits potential applications in various fields, including pharmaceuticals and agriculture. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 253.32 g/mol. The structure includes an ethylamino group and a methylthio group attached to a pyrimidine ring, contributing to its biological properties.

Biological Activities

This compound has been studied for various biological activities:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the methylthio group is believed to enhance this activity by disrupting microbial cell membranes.

- Antiviral Properties : Pyrimidine derivatives have shown promise as antiviral agents. Studies suggest that this compound may inhibit viral replication, making it a candidate for further antiviral drug development.

- Neuroprotective Effects : Preliminary studies indicate that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

- Anti-inflammatory Activity : this compound may also exhibit anti-inflammatory effects, which are critical in treating chronic inflammatory conditions.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyrimidine Ring : The initial step often includes the condensation of appropriate precursors to form the pyrimidine nucleus.

- Substitution Reactions : Subsequent reactions introduce the ethylamino and methylthio groups at specific positions on the pyrimidine ring.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate, and how does the Biginelli reaction apply here?

- Methodological Answer : The compound can be synthesized via modified Biginelli reactions. For example, condensation of substituted aldehydes, ethyl acetoacetate, and thiourea derivatives in acidic conditions (e.g., acetic acid with NH₄Cl as a catalyst) yields dihydropyrimidinone scaffolds. Subsequent functionalization, such as introducing ethylamino groups via nucleophilic substitution of chloro intermediates (e.g., ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate), is critical . Reaction optimization includes controlling stoichiometry, temperature (e.g., reflux at 100°C), and purification via recrystallization .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

- Methodological Answer :

- TLC : Monitor reaction progress using Sulifol UV 254 plates .

- NMR/IR : Confirm functional groups (e.g., ethyl ester, methylthio) and regiochemistry.

- X-ray crystallography : Resolve conformational details (e.g., flattened boat conformation of the pyrimidine ring) and hydrogen-bonding networks (N–H⋯O/S interactions) .

- Elemental analysis : Validate molecular composition, especially for nitrogen and sulfur content .

Q. What are the primary biological targets of pyrimidine derivatives like this compound?

- Methodological Answer : Pyrimidine analogs are frequently designed as protein kinase inhibitors. For example, Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate derivatives act as intermediates in kinase inhibitor synthesis . Target validation involves enzymatic assays (e.g., ATP-binding inhibition) and cellular studies (e.g., proliferation assays in cancer cell lines) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound?

- Methodological Answer : Key factors include:

- Catalyst selection : NH₄Cl in acetic acid enhances cyclization efficiency .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature control : Stepwise heating (e.g., 65–70°C for epichlorohydrin coupling) minimizes decomposition .

- Purification : Column chromatography or recrystallization from ethanol removes disubstituted byproducts .

Q. What structural insights from crystallography explain the compound’s bioactivity or stability?

- Methodological Answer : X-ray studies reveal:

- Flattened boat conformation : Enhances π-stacking with kinase active sites .

- Hydrogen-bonding networks : Intermolecular N–H⋯S and N–H⋯O bonds stabilize crystal packing, influencing solubility .

- Disorder in ethyl groups : Dynamic flexibility may affect binding kinetics .

Q. How do substituent variations (e.g., ethylamino vs. benzylamino) impact biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies compare:

- Alkyl vs. aryl substituents : Ethylamino groups improve solubility and reduce steric hindrance compared to bulkier benzyl derivatives .

- Methylthio vs. oxo groups : Thioether moieties enhance lipophilicity and membrane permeability .

- Assay design : IC₅₀ measurements in kinase inhibition assays (e.g., EGFR, VEGFR) quantify potency differences .

Q. How should researchers resolve contradictions in synthetic yields reported across different methods?

- Methodological Answer : Systematic comparison includes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.